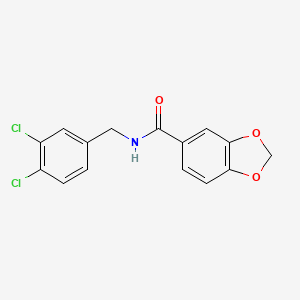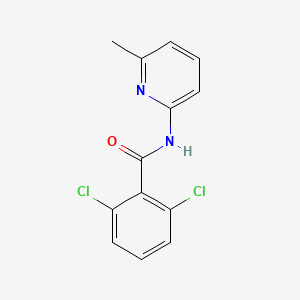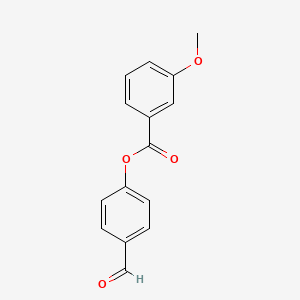
N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide, commonly known as DCBCO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzodioxole derivatives, which have been studied for their biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用机制
The mechanism of action of DCBCO is not fully understood, but it is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. DCBCO has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
In addition to its anti-inflammatory activity, DCBCO has been shown to have other biochemical and physiological effects. It has been reported to have anti-tumor activity in vitro and in vivo, possibly through the inhibition of the NF-κB pathway. DCBCO has also been shown to have anti-viral activity against the herpes simplex virus type 1 and type 2.
实验室实验的优点和局限性
DCBCO has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity. It is also soluble in a variety of solvents, making it easy to work with in the lab. However, one limitation of DCBCO is its relatively low potency compared to other anti-inflammatory compounds. This may limit its effectiveness in vivo and may require higher doses for therapeutic applications.
未来方向
There are several future directions for the research of DCBCO. One area of interest is the development of DCBCO derivatives with increased potency and selectivity for the NF-κB pathway. Another direction is the investigation of the potential therapeutic applications of DCBCO in other inflammatory diseases, such as multiple sclerosis and asthma. Additionally, the anti-tumor and anti-viral activities of DCBCO warrant further investigation for potential cancer and viral therapies.
Conclusion
In conclusion, DCBCO is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases, cancer, and viral infections. Its anti-inflammatory activity and inhibition of the NF-κB pathway make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its potency and selectivity for therapeutic use.
合成方法
The synthesis of DCBCO involves a multi-step process that starts with the reaction of 3,4-dichlorobenzyl chloride with 1,3-benzodioxole-5-carboxamide in the presence of a base. This reaction results in the formation of an intermediate, which is then treated with a reducing agent to produce the final product, DCBCO. The synthesis method has been optimized to achieve high yield and purity of the compound.
科学研究应用
DCBCO has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory activity. DCBCO has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This activity makes DCBCO a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-11-3-1-9(5-12(11)17)7-18-15(19)10-2-4-13-14(6-10)21-8-20-13/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNWTVXRNMIINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737536 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)

![N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)

![4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5713781.png)
![1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5713798.png)
![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)
![4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5713812.png)
![N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5713817.png)



